molecular formula C14H21N3O3 B1422618 N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide CAS No. 1053655-79-0

N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide

Cat. No.: B1422618
CAS No.: 1053655-79-0
M. Wt: 279.33 g/mol
InChI Key: LAXZPUFUTXXDOB-UHFFFAOYSA-N
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Description

N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide is a compound belonging to the class of hydrazones. It is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a tert-butoxycarbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide typically involves the condensation of an appropriate aldehyde or ketone with a hydrazide. One common method includes the reaction of 4-methoxybenzaldehyde with tert-butoxycarbohydrazide in the presence of an acid catalyst under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 4-methoxybenzaldehyde and tert-butoxycarbohydrazide.

    Catalyst: Acid catalyst (e.g., hydrochloric acid).

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique

Properties

CAS No.

1053655-79-0

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[(E)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino]carbamate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-16-12(15)9-10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18)

InChI Key

LAXZPUFUTXXDOB-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\CC1=CC=C(C=C1)OC)/N

SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
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N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
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N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
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N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
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N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
Reactant of Route 6
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N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide

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